Benzyl N-(4-aminobutyl)carbamate hydrochloride Benzyl N-(4-aminobutyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 18807-73-3
VCID: VC21056093
InChI: InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS No.: 18807-73-3

Cat. No.: VC21056093

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(4-aminobutyl)carbamate hydrochloride - 18807-73-3

Specification

CAS No. 18807-73-3
Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name benzyl N-(4-aminobutyl)carbamate;hydrochloride
Standard InChI InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Standard InChI Key ZVNNCIIFBSRHFE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]

Introduction

Chemical Properties and Structure

Molecular Properties

Benzyl N-(4-aminobutyl)carbamate hydrochloride has well-defined molecular properties that determine its chemical behavior. These fundamental properties are essential for understanding its reactivity patterns and potential applications in chemical synthesis.

PropertyValue
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Parent CompoundBenzyl N-(4-aminobutyl)carbamate (C12H18N2O2)
Melting Point192-196 °C
FormSolid
ColorWhite to Off-White

The molecular formula C12H19ClN2O2 indicates the presence of 12 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of 258.74 g/mol represents the sum of the atomic weights of all constituent atoms, reflecting the addition of HCl to the parent compound.

Structural Characteristics

The chemical structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride features several distinct functional groups that contribute to its chemical reactivity and properties. The core structure consists of:

  • A benzyl group (C6H5CH2-) attached to a carbamate functional group (-O-C(=O)-NH-)

  • A four-carbon butyl chain (-CH2CH2CH2CH2-) connecting the carbamate nitrogen to an amino group

  • The amino group at the terminal position of the butyl chain, present as an ammonium salt with chloride counterion

This arrangement of functional groups creates a molecule with both hydrophobic (benzyl group) and hydrophilic (carbamate and ammonium) regions, contributing to its specific solubility profile and chemical behavior.

Physical Properties

The physical properties of Benzyl N-(4-aminobutyl)carbamate hydrochloride are critical for handling and utilizing this compound in laboratory settings. The compound exists as a white to off-white crystalline powder at room temperature, with a defined melting point range of 192-196°C, indicating its solid-state stability and relative purity when properly synthesized .

The solubility profile indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, which are common organic solvents used in laboratory settings. This limited solubility in polar organic solvents suggests a balance between the hydrophobic and hydrophilic components of the molecule . The specific solubility characteristics make it necessary to select appropriate solvent systems when working with this compound in solution-phase chemistry.

Identification and Nomenclature

CAS Number and Registry Information

Proper identification of Benzyl N-(4-aminobutyl)carbamate hydrochloride is essential for regulatory compliance and accurate scientific communication. The compound has been registered in chemical databases with specific identifiers that allow unambiguous recognition.

IdentifierValue
CAS Number18807-73-3
BRN4725911
PubChem Compound ID13120301
Standard InChIKeyZVNNCIIFBSRHFE-UHFFFAOYSA-N

The CAS (Chemical Abstracts Service) number 18807-73-3 serves as a unique identifier for this specific chemical compound, distinguishing it from its parent compound and other related structures .

Synonyms and Alternative Names

Several alternative names and synonyms exist for Benzyl N-(4-aminobutyl)carbamate hydrochloride, reflecting different naming conventions and specific contexts of use:

  • N-Carbobenzoxy-1,4-diaminobutane hydrochloride

  • Z-1,4-diaminobutane hydrochloride

  • 4-benzyloxycarbonylamino-1-butylamine hydrochloride

  • benzyl (4-aminobutyl)carbamate hydrochloride

  • N-benzyloxycarbonyl-1,4-diaminobutane hydrochloride

These synonyms reflect various nomenclature systems and highlight different structural aspects of the molecule, though they all refer to the same chemical entity.

Structural Representations

Various standardized notations exist to represent the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride in digital and textual formats:

RepresentationNotation
IUPAC Namebenzyl N-(4-aminobutyl)carbamate;hydrochloride
SMILESC1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Canonical SMILESC1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]
Standard InChIInChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H

These representations allow for the unambiguous digital encoding of the molecular structure, facilitating computational analysis and database searching across chemical information systems.

Physical and Chemical Characteristics

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany3 (Severe hazard to waters)
F3-10

These classifications indicate that the compound is an irritant that may affect the eyes, respiratory system, and skin upon exposure . Appropriate safety measures should be implemented when handling this compound to minimize potential health risks.

Applications and Uses

Synthetic Chemistry Applications

Benzyl N-(4-aminobutyl)carbamate hydrochloride serves various functions in synthetic organic chemistry, particularly as a building block and intermediate in multi-step syntheses:

  • It is used in the synthetic preparation of pyrazolyl compounds, which have applications in medicinal chemistry and materials science

  • The compound functions as a protected diamine, where the benzyloxycarbonyl (Cbz) group protects one amino group while leaving the other amino functionality available for selective reactions

  • This selective protection strategy makes it valuable in peptide synthesis and other applications requiring orthogonal protection schemes

The carbamate functionality provides a stable protection for the amino group that can be selectively removed under specific conditions, typically using hydrogenolysis with palladium catalysts, making it compatible with various synthetic strategies .

Related Compounds

Structural Analogs

Several structural analogs of Benzyl N-(4-aminobutyl)carbamate hydrochloride exist, with variations in the carbon chain length, substitution patterns, or protecting groups:

  • Benzyl (4-aminobutan-2-yl)carbamate hydrochloride (CAS: 1965309-06-1) - Contains a methyl substitution on the carbon chain, creating a chiral center

  • Related N,N-dibenzylamine derivatives - These compounds feature different structural arrangements while maintaining carbamate functionality

These structural analogs provide opportunities for structure-activity relationship studies and may offer alternative reactivity patterns for specific synthetic applications. The variations in structure can significantly influence physical properties, reactivity, and potential applications in research and development settings .

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